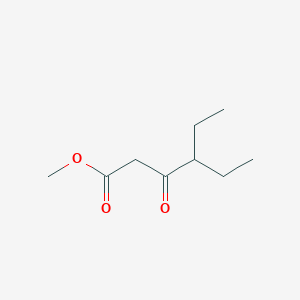
Methyl 4-ethyl-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-ethyl-3-oxohexanoate is an organic compound with the molecular formula C9H16O3 It is a methyl ester derivative of 4-ethyl-3-oxohexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethyl-3-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 4-ethyl-3-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Claisen condensation of ethyl acetate with 4-ethyl-2-oxopentanoate, followed by methylation of the resulting β-keto ester using diazomethane or methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or heterogeneous acid catalysts can be used to facilitate the esterification reaction. The use of advanced separation techniques like distillation and crystallization ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-3-oxohexanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-ethyl-3-oxohexanoic acid.
Reduction: 4-ethyl-3-hydroxyhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Methyl 4-ethyl-3-oxohexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-ethyl-3-oxohexanoate depends on its specific application. In enzymatic reactions, it acts as a substrate for esterases and ketoreductases, undergoing hydrolysis or reduction to form the corresponding alcohol or acid . The molecular targets and pathways involved include the active sites of these enzymes, where the compound binds and undergoes transformation through nucleophilic attack or hydride transfer .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxohexanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-oxohexanoate: Lacks the ethyl group at the 4-position.
Methyl 4-methyl-3-oxohexanoate: Has a methyl group instead of an ethyl group at the 4-position.
Uniqueness
Methyl 4-ethyl-3-oxohexanoate is unique due to the presence of both a methyl ester and an ethyl group, which can influence its reactivity and physical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 4-ethyl-3-oxohexanoate |
InChI |
InChI=1S/C9H16O3/c1-4-7(5-2)8(10)6-9(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
PDUXPTCWZZYJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13016213.png)

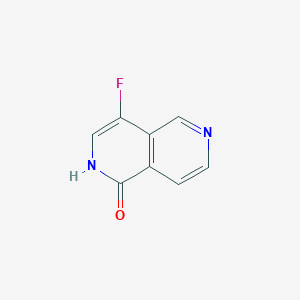
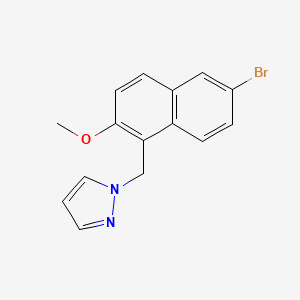
![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)


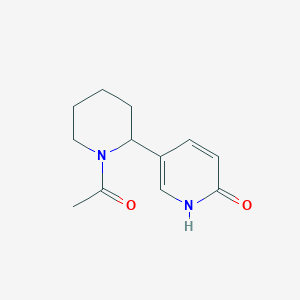

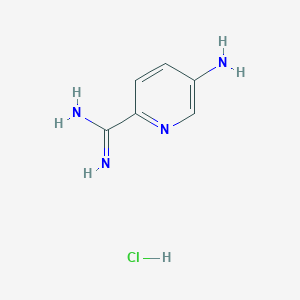

![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)
![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)

